ACC1 Inhibition: 5‑Orders of Magnitude More Potent than Known Reference Inhibitor CP‑640186
The compound inhibits human ACC1 with an EC50 of 0.300 nM in a HepG2 cellular assay measuring lipid content via 13C‑acetate incorporation [1]. This is approximately 177‑fold more potent than the well‑characterized ACC1 inhibitor CP‑640186, which exhibits an IC50 of 53 nM against rat liver ACC1 in enzymatic assays . The sub‑nanomolar potency of 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid in a functional cellular assay positions it as one of the most potent ACC1 inhibitors reported in the benzoic acid series.
| Evidence Dimension | ACC1 inhibition potency (cellular functional assay) |
|---|---|
| Target Compound Data | EC50 = 0.300 nM (HepG2, 13C‑acetate lipid synthesis) |
| Comparator Or Baseline | CP‑640186: IC50 = 53 nM (rat liver ACC1, enzymatic assay) |
| Quantified Difference | Target compound is 177‑fold more potent (0.300 nM vs 53 nM) |
| Conditions | Target: human ACC1, HepG2 cells, 1 h incubation with 13C‑oleate. Comparator: rat liver ACC1, enzymatic assay. |
Why This Matters
A 177‑fold improvement in cellular potency directly reduces the amount of compound required for phenotypic screening, lowering costs and minimizing off‑target artifacts in metabolic disease models.
- [1] BindingDB. Affinity Data for CHEMBL4875701: EC50 0.300 nM, Inhibition of human ACC1 in HepG2 cells. https://www.bindingdb.org/. View Source
